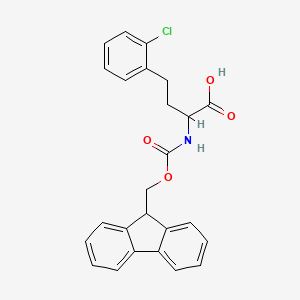![molecular formula C50H63Br2MoN2O2Si- B15127418 (R)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI)](/img/structure/B15127418.png)
(R)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-((3,3’-Dibromo-2’-((tert-butyldimethylsilyl)oxy)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI) is a complex organometallic compound This compound is notable for its intricate structure, which includes multiple functional groups and a molybdenum center in the +6 oxidation state
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((3,3’-Dibromo-2’-((tert-butyldimethylsilyl)oxy)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI) typically involves multiple steps. The process begins with the preparation of the binaphthyl core, followed by the introduction of the dibromo and tert-butyldimethylsilyl groups. The final step involves the coordination of the molybdenum center with the organic ligand under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The molybdenum center can participate in oxidation reactions, potentially altering its oxidation state.
Reduction: Reduction reactions can also occur, particularly involving the organic ligands.
Substitution: The functional groups attached to the binaphthyl core can undergo substitution reactions, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a higher oxidation state of molybdenum, while substitution could introduce new functional groups to the organic ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise challenging, making it valuable in synthetic chemistry.
Biology
While its direct applications in biology are limited, derivatives of this compound could be explored for their potential biological activity, particularly in enzyme mimetics.
Medicine
Research into the medicinal applications of this compound is still in its early stages. its ability to catalyze specific reactions could be harnessed for drug development and synthesis.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its catalytic abilities make it a candidate for use in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which this compound exerts its effects is primarily through its molybdenum center. The molybdenum atom can coordinate with various substrates, facilitating their transformation through redox reactions. The organic ligands play a crucial role in stabilizing the molybdenum center and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Molybdenum hexacarbonyl: Another molybdenum-based compound used in catalysis.
Molybdenum disulfide: Known for its applications in lubrication and catalysis.
Molybdenum trioxide: Used in various industrial applications, including catalysis and material science.
Uniqueness
What sets ®-1-((3,3’-Dibromo-2’-((tert-butyldimethylsilyl)oxy)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI) apart is its complex structure, which combines multiple functional groups with a molybdenum center
Propriétés
Formule moléculaire |
C50H63Br2MoN2O2Si- |
|---|---|
Poids moléculaire |
1007.9 g/mol |
Nom IUPAC |
3-bromo-1-[3-bromo-2-[tert-butyl(dimethyl)silyl]oxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol;(2,6-dimethylphenyl)imino-(2-methyl-2-phenylpropylidene)molybdenum;2,5-dimethylpyrrol-1-ide |
InChI |
InChI=1S/C26H34Br2O2Si.C10H12.C8H9N.C6H8N.Mo/c1-26(2,3)31(4,5)30-25-21(28)15-17-11-7-9-13-19(17)23(25)22-18-12-8-6-10-16(18)14-20(27)24(22)29;1-10(2,3)9-7-5-4-6-8-9;1-6-4-3-5-7(2)8(6)9;1-5-3-4-6(2)7-5;/h14-15,29H,6-13H2,1-5H3;1,4-8H,2-3H3;3-5H,1-2H3;3-4H,1-2H3;/q;;;-1; |
Clé InChI |
HADWJDSKTLXFKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.CC1=CC=C([N-]1)C.CC(C)(C)[Si](C)(C)OC1=C(C=C2CCCCC2=C1C3=C4CCCCC4=CC(=C3O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid](/img/structure/B15127352.png)



![(3Z)-1-(2-octyldodecyl)-3-[1-(2-octyldodecyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one](/img/structure/B15127391.png)





![Methyl 5-[2-(furan-3-yl)ethyl]-3-hydroxy-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate](/img/structure/B15127430.png)
![tert-butyl 2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B15127434.png)
![5,11-Dioctyl-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B15127440.png)
![(16Z)-16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-ene-2,13-dione](/img/structure/B15127442.png)
